molecular formula C4H7NO2 B14228958 4,4-Dimethyl-2-oxo-4H-1,2lambda~5~-oxazete CAS No. 820221-61-2

4,4-Dimethyl-2-oxo-4H-1,2lambda~5~-oxazete

Cat. No.: B14228958
CAS No.: 820221-61-2
M. Wt: 101.10 g/mol
InChI Key: JRTASFLOJZWFQK-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-oxo-4H-1,2lambda~5~-oxazete is a heterocyclic compound characterized by a four-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxo-4H-1,2lambda~5~-oxazete typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-2-oxazoline with suitable reagents to form the desired oxazete ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-oxo-4H-1,2lambda~5~-oxazete undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield corresponding alcohols or amines.

    Substitution: The oxazete ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxazetes.

Scientific Research Applications

4,4-Dimethyl-2-oxo-4H-1,2lambda~5~-oxazete has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-oxo-4H-1,2lambda~5~-oxazete exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-2-oxo-4H-1,2lambda~5~-oxazete stands out due to its specific ring structure, which imparts unique chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

820221-61-2

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

4,4-dimethyl-2-oxidooxazet-2-ium

InChI

InChI=1S/C4H7NO2/c1-4(2)3-5(6)7-4/h3H,1-2H3

InChI Key

JRTASFLOJZWFQK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=[N+](O1)[O-])C

Origin of Product

United States

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